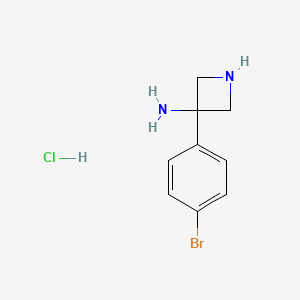
3-(4-Bromophenyl)-3-azetidinamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-3-azetidinamine Hydrochloride is a chemical compound that features a bromophenyl group attached to an azetidinamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride typically involves the reaction of 4-bromoaniline with azetidinone derivatives under specific conditions. One common method includes the use of acetyl chloride-protected aniline, which is then reacted with bromine to form the desired compound . The reaction conditions often involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-azetidinamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding azetidinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidinamine derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-3-azetidinamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride.
Azetidinone Derivatives: Compounds with similar azetidinone structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a bromophenyl group and an azetidinamine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12BrClN2 |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
3-(4-bromophenyl)azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6,11H2;1H |
InChI Key |
PIPBMBWNOAWKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















